1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride
Description
1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5.2ClH/c1-19-5-7-20(8-6-19)11-15(21)13-25-12-14-9-16(22-2)18(24-4)17(10-14)23-3;;/h9-10,15,21H,5-8,11-13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGFVWKQEMCYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC2=CC(=C(C(=C2)OC)OC)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a halogenated trimethoxybenzene derivative.
Formation of the Propanol Linker: The final step involves the formation of the propanol linker through a reaction with an appropriate epoxide or halohydrin.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol: Similar in structure but without the dihydrochloride salt form.
Other Piperazine Derivatives: Compounds like 1-(4-Methylpiperazin-1-yl)-3-phenylpropan-2-ol or 1-(4-Methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-ol.
Uniqueness
1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is unique due to the presence of the trimethoxyphenyl group, which can impart specific biological activity or chemical reactivity. The dihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
